2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
BenchChem offers high-quality 2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-difluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F2N6O/c24-17-5-2-6-18(25)21(17)23(32)27-16-4-1-3-15(13-16)19-7-8-20-28-29-22(31(20)30-19)14-9-11-26-12-10-14/h1-13H,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNWNQOZMXXDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, particularly its antimicrobial and anticancer activities, supported by relevant data and case studies.
Chemical Structure
The structure of the compound includes:
- Fluorine atoms : Enhancing lipophilicity and biological activity.
- Triazole and pyridazine rings : Known for their diverse biological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance:
- A series of compounds related to triazole derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 1–8 μg/mL .
- The specific compound under investigation demonstrated promising activity against Mycobacterium tuberculosis, with IC50 values indicating strong potential for development as an anti-tubercular agent .
| Compound | Target Pathogen | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| 2,6-Difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | Mycobacterium tuberculosis | 1.35 - 2.18 | Not specified |
| Related Triazole Derivative | Staphylococcus aureus | Not specified | 1 - 8 |
Anticancer Activity
The anticancer potential of similar compounds has been evaluated through various in vitro studies:
- Compounds with triazole structures have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways such as ERK signaling. For instance, one study reported that certain derivatives suppressed cell proliferation in MGC-803 cells significantly .
| Compound | Cancer Cell Line | Effect Observed |
|---|---|---|
| Triazole Derivative | MGC-803 | Induced apoptosis and G2/M phase arrest |
Case Studies
- Anti-Tubercular Activity : A study synthesized a range of substituted benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Among them, several compounds exhibited IC50 values below 5 μM, highlighting their potential as new anti-tubercular agents .
- Cytotoxicity Assessment : In assessing the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) revealed that most active compounds were non-toxic at therapeutic concentrations, suggesting a favorable safety margin for further development .
The biological activity of the compound can be attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : The presence of the triazole ring may facilitate interactions with enzymes involved in DNA replication or repair mechanisms in pathogens.
- Receptor Modulation : The compound may also act on various receptors implicated in cancer cell proliferation and survival.
Scientific Research Applications
Cancer Therapy
The primary application of JNJ-38877618 is in cancer treatment. By targeting the c-Met pathway:
- It shows potential in treating cancers such as lung cancer and gastric carcinoma where c-Met is often overexpressed.
- In preclinical studies, it has demonstrated efficacy in inducing apoptosis in tumor cells that express constitutively active c-Met proteins .
Anti-Tubercular Activity
Recent studies have explored the compound's derivatives for anti-tubercular properties:
- A series of compounds related to the triazole structure have been synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM .
Antimicrobial Properties
Research indicates that derivatives of the triazole framework possess broad-spectrum antimicrobial activities:
- Various triazole derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to established antibiotics .
Case Study 1: Inhibition of c-Met in Tumor Cells
In a study involving JNJ-38877618, researchers found that the compound effectively inhibited cell proliferation in various cancer cell lines with high c-Met expression. The results indicated a dose-dependent response, highlighting its potential as a targeted therapy for c-Met-driven tumors.
Case Study 2: Anti-Tubercular Activity Assessment
A series of substituted benzamide derivatives were synthesized based on the core structure of JNJ-38877618. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with several showing significant anti-tubercular effects and low cytotoxicity towards human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
